molecular formula C15H15N3O2S B6345687 2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354926-05-8

2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345687
CAS No.: 1354926-05-8
M. Wt: 301.4 g/mol
InChI Key: DUFPDLVZALBDDU-UHFFFAOYSA-N
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Description

“2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one” is a complex organic compound that features an imidazole ring, a thiophene group, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.

    Introduction of the thiophene group: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Addition of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene group.

    Reduction: Reduction reactions could target the imidazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly interacting with enzymes or receptors.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as drugs, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one” would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one
  • 2-amino-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
  • 2-amino-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one

Uniqueness

The unique combination of the methoxyphenyl and thiophene groups in “2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one” might confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-11-5-2-4-10(8-11)15(9-12-6-3-7-21-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFPDLVZALBDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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